1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine
CAS No.:
Cat. No.: VC17454076
Molecular Formula: C9H12FNO2S
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FNO2S |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-2-methylsulfonylethanamine |
| Standard InChI | InChI=1S/C9H12FNO2S/c1-14(12,13)6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 |
| Standard InChI Key | PQKGVWTWURLSAE-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)CC(C1=CC(=CC=C1)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanamine (IUPAC name: 1-(3-fluorophenyl)-2-methylsulfonylethanamine) has the molecular formula C₉H₁₂FNO₂S and a molecular weight of 217.26 g/mol. The compound’s structure features a fluorophenyl ring at position 3, connected to an ethanamine chain where the second carbon is bonded to a methylsulfonyl group (-SO₂CH₃). This configuration is critical for its interactions in biological systems, as the sulfonamide group enhances hydrogen-bonding potential and metabolic stability.
Spectroscopic and Stereochemical Properties
The compound’s Standard InChIKey (PQKGVWTWURLSAE-UHFFFAOYSA-N) and Canonical SMILES (CS(=O)(=O)CC(C1=CC(=CC=C1)F)N) provide unique identifiers for its stereochemical configuration. Nuclear magnetic resonance (NMR) data for related sulfonamide derivatives, such as those reported in antiplasmodial studies, reveal characteristic shifts for aromatic protons (δ 7.15–8.37 ppm) and methylsulfonyl groups (δ 2.81–3.15 ppm) . These spectral signatures aid in the compound’s identification and purity assessment during synthesis.
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-(3-fluorophenyl)-2-(methylsulfonyl)ethanamine typically begins with a fluorophenyl precursor, such as 3-fluorobenzaldehyde, which undergoes reductive amination with methylsulfonylethylamine. A representative pathway involves:
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Condensation: Reaction of 3-fluorobenzaldehyde with methylsulfonylethylamine in the presence of a reducing agent like sodium cyanoborohydride.
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Purification: Isolation via flash chromatography (e.g., 0–4% methanol/dichloromethane gradient) followed by recrystallization in diethyl ether .
Yield optimization studies indicate that solvent choice (polar aprotic solvents like DMF) and temperature control (0–25°C) are critical to achieving purity >95%.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol (15–20 mg/mL at 25°C) but limited aqueous solubility (<1 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 30 days, indicating suitability for long-term storage.
Partition Coefficient and pKa
The calculated logP (octanol-water partition coefficient) of 1.8 suggests moderate lipophilicity, favorable for blood-brain barrier penetration in central nervous system-targeted therapies. The sulfonamide group’s pKa (~10.2) implies protonation under physiological conditions, enhancing solubility in acidic environments like the stomach.
Pharmacological Research and Applications
| Compound | % Inhibition (1 µM) | IC₅₀ (µM) | Target Kinase |
|---|---|---|---|
| 12e | 98.24 ± 0.44 | 0.49 ± 0.06 | VEGFR-2 |
| 12l | 98.75 ± 0.58 | 0.84 ± 0.08 | PDGFR-β |
| Sorafenib | 84.57 ± 0.77 | 0.91 ± 0.09 | Multikinase |
| Data adapted from |
Industrial and Regulatory Considerations
Scalability and Process Optimization
Large-scale synthesis requires addressing exothermic reactions during sulfonylation. Pilot studies using flow chemistry techniques have reduced reaction times by 40% while maintaining yields >85%. Regulatory filings for related compounds emphasize impurity profiling (e.g., sulfonic acid byproducts <0.1%) to meet ICH Q3A guidelines .
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